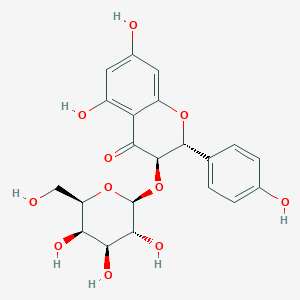
14-Epitriptolid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Epitriptolide is a derivative of Triptolide, an abietane-type diterpenoid isolated from Tripterygium wilfordii Hook. F . It has significant pharmacological activity and has been shown to have inhibitory effects on many solid tumors . It is considered one of the lead compound candidates for being the next “blockbuster” drug .
Synthesis Analysis
The synthesis of triptolide, and by extension 14-Epitriptolide, is challenging due to its complex structure which includes 3 epoxy groups and an α, β-unsaturated five-membered lactone ring structure . The total synthesis of triptolide includes the synthesis of the tricyclic scaffold, the formation of the butenolide (D-ring), and the construction of the three active epoxy groups . Triptolide and 14-Epitriptolide are obtained through an Alder periodate reaction, a sequencing m-CPBA oxygenation and basic hydrogen peroxide oxygenation procedure, and sodium borohydride reduction .
Molecular Structure Analysis
14-Epitriptolide is an abietane-type diterpene with 3 epoxy groups and an α, β-unsaturated five-membered lactone ring structure . This structure makes the chemical synthesis process challenging .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 14-Epitriptolide include the formation of the tricyclic scaffold, the formation of the butenolide (D-ring), and the construction of the three active epoxy groups . The final steps involve an Alder periodate reaction, a sequencing m-CPBA oxygenation and basic hydrogen peroxide oxygenation procedure, and sodium borohydride reduction .
Physical And Chemical Properties Analysis
14-Epitriptolide has a molecular formula of C20H26O7. Its exact physical and chemical properties are not specified in the sources.
Wissenschaftliche Forschungsanwendungen
Antitumor-Eigenschaften
14-Epitriptolid: ist für seine potenten Antitumor-Eigenschaften gegen verschiedene Malignitäten, einschließlich Lungen-, Bauchspeicheldrüsen-, Nasopharynx-, Brust-, Magen-, Leber- und Darmkrebs, bekannt {svg_1}. Die Verbindung, die aus Tripterygium wilfordii Hook F. gewonnen wird, weist entzündungshemmende, antiangiogene, immunsuppressive und Antitumor-Eigenschaften auf. Trotz seines vielversprechenden klinischen Potenzials wird die Verwendung von this compound durch seine beobachtete Toxizität und mangelnde Wasserlöslichkeit behindert {svg_2}.
Entzündungshemmende und Immunsuppressive Wirkungen
Traditionell in der chinesischen Medizin verwendet, wurde This compound zur Behandlung von Autoimmun- und Entzündungskrankheiten eingesetzt. Seine entzündungshemmenden und immunsuppressiven Wirkungen machen es zu einem Kandidaten für die Behandlung von Erkrankungen wie rheumatoider Arthritis und Multipler Sklerose {svg_3}.
Neurotrophe und Neuroprotektive Wirkungen
Neben seinen entzündungshemmenden und Antitumor-Effekten zeigt This compound auch neurotrophe und neuroprotektive Wirkungen. Dies deutet auf potenzielle Anwendungen bei neurodegenerativen Erkrankungen wie Alzheimer und Parkinson hin, bei denen neuronaler Schutz und Regeneration von entscheidender Bedeutung sind {svg_4}.
Überwindung von Medikamentenresistenz
Die Krebsbehandlung steht oft vor der Herausforderung der Medikamentenresistenz. This compound hat sich als vielversprechend erwiesen, um die Resistenz gegen herkömmliche Chemotherapeutika zu überwinden und so die Wirksamkeit von Krebsbehandlungen zu verbessern {svg_5}.
Arzneimittelverabreichungssysteme
Aufgrund seiner schlechten Arzneimittellöslichkeit gibt es umfangreiche Forschungsarbeiten zur Entwicklung von Arzneimittelverabreichungssystemen für This compound. Diese Systeme zielen darauf ab, die Wirksamkeit zu erhöhen und ein sicheres Arzneimittelprofil zu erhalten, indem die physikalisch-chemischen Herausforderungen im Zusammenhang mit der Verbindung überwunden werden {svg_6}.
Molekulare Wirkmechanismen
Das Verständnis der molekularen Mechanismen, durch die This compound Tumorzellen und andere Krankheitsprozesse beeinflusst, ist ein zentrales Forschungsgebiet. Einblicke in diese Mechanismen können zur Entwicklung gezielterer und effektiverer therapeutischer Strategien führen {svg_7}.
Wirkmechanismus
Target of Action
14-Epitriptolide is a derivative of Triptolide, a compound known for its antitumor, anti-inflammatory, and immunosuppressive characteristics . The primary targets of 14-Epitriptolide are likely to be similar to those of Triptolide, although specific studies on 14-Epitriptolide are limited .
Mode of Action
It is known that triptolide, the parent compound, acts in a pleiotropic fashion, affecting various cellular processes such as decreasing hsp70 expression, affecting calcium release, causing lysosomal membrane depolarization, inhibiting nfκb activity, inos and cox-2 expression, as well as acting as a transcription inhibitor and an anti-angiogenesis factor .
Biochemical Pathways
14-Epitriptolide likely affects multiple biochemical pathways, similar to Triptolide. In nature, IPP and DMAPP, precursors for different terpenoids, are synthesized in two different biochemical pathways, the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway and the mevalonate (MVA) pathway .
Pharmacokinetics
Triptolide, the parent compound, is known to have poor solubility and bioavailability, which are major concerns regarding its safety and efficacy in clinical studies .
Result of Action
The molecular and cellular effects of 14-Epitriptolide’s action are likely to be similar to those of Triptolide, which include anti-inflammatory, immunosuppressive, and antitumor effects .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
14-Epitriptolide interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It has been found to have inhibitory effects on many solid tumors
Cellular Effects
14-Epitriptolide has been shown to induce cell morphological changes and exert cytotoxic effects through G0/G1 phase arrest, as well as induce apoptosis . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 14-Epitriptolide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular targets and pathways affected by 14-Epitriptolide are still being elucidated.
Temporal Effects in Laboratory Settings
The effects of 14-Epitriptolide change over time in laboratory settings
Dosage Effects in Animal Models
The effects of 14-Epitriptolide vary with different dosages in animal models . Researchers found that certain dosages of 14-Epitriptolide could effectively reduce proteinuria and inhibit immune-mediated injuries in an experimental rat model
Metabolic Pathways
14-Epitriptolide is involved in various metabolic pathways . It interacts with enzymes such as CYP728B70 and potentially affects metabolic flux or metabolite levels . The exact metabolic pathways and the role of 14-Epitriptolide in these pathways are still being studied.
Transport and Distribution
The transport and distribution of 14-Epitriptolide within cells and tissues are complex processes that involve various transporters or binding proteins
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of 14-Epitriptolide involves the conversion of a readily available starting material into the desired compound through a series of chemical reactions.", "Starting Materials": [ "Triptolide", "Sodium hydride", "Methyl iodide", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Triptolide is treated with sodium hydride in anhydrous solvent to form the corresponding sodium salt.", "The sodium salt is then reacted with methyl iodide to form the methyl ester of triptolide.", "The methyl ester is hydrolyzed with hydrochloric acid to form the carboxylic acid.", "The carboxylic acid is then treated with sodium hydroxide to form the corresponding sodium salt.", "The sodium salt is then reacted with methyl iodide to form the methyl ester of 14-Epitriptolide.", "The methyl ester is then hydrolyzed with hydrochloric acid to form the carboxylic acid of 14-Epitriptolide.", "The carboxylic acid is then treated with sodium hydroxide to form the corresponding sodium salt.", "The sodium salt is then treated with methanol to form the methyl ester of 14-Epitriptolide.", "The methyl ester is then treated with ethyl acetate and water to obtain the final product, 14-Epitriptolide." ] } | |
CAS-Nummer |
147852-78-6 |
Molekularformel |
C20H26O7 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
5,6,7-trihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one |
InChI |
InChI=1S/C20H26O7/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,21,23-24H,4-7H2,1-3H3 |
InChI-Schlüssel |
DYVDZVMUDBCZSA-UHFFFAOYSA-N |
SMILES |
CC(C)C12C(O1)C3C4(O3)C5CCC6=C(C5CC7C4(C2O)O7)COC6=O |
Kanonische SMILES |
CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



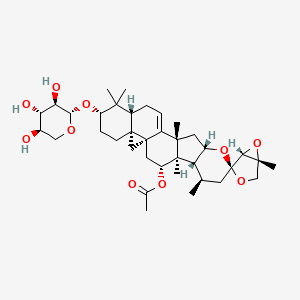



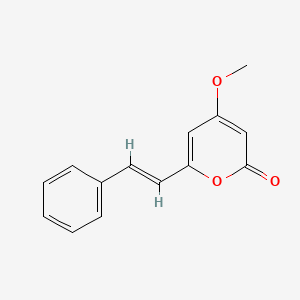
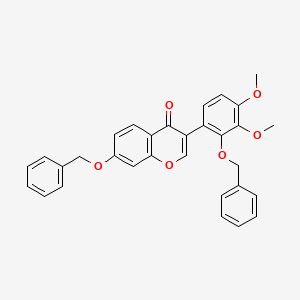
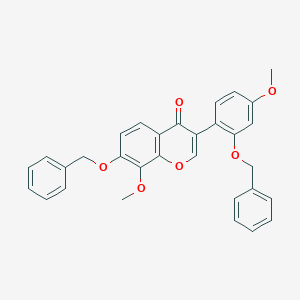
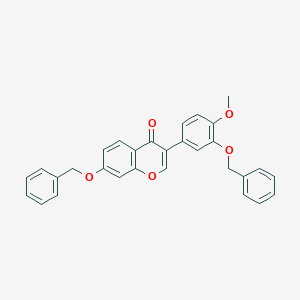

![8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B600323.png)


